バオゴンテンA

概要

科学的研究の応用

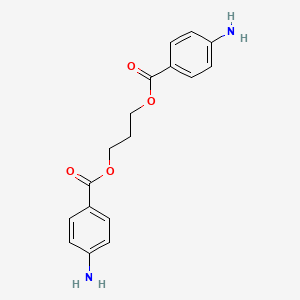

Baogongteng A has a wide range of scientific research applications:

作用機序

包公藤Aは、主にムスカリン作動薬としての作用によって効果を発揮します . ムスカリン性アセチルコリン受容体に結合し、これらの受容体の活性化とそれに続く生理学的反応を引き起こします。 この化合物の降圧作用は、眼圧を下げ、ミオシスを誘導することで達成されます . 関連する分子標的としては、虹彩筋やその他の組織におけるムスカリン受容体が挙げられます .

生化学分析

Biochemical Properties

Bao Gong Teng A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Bao Gong Teng A has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission. Additionally, Bao Gong Teng A interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects in glaucoma treatment .

Cellular Effects

Bao Gong Teng A exerts profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission . In ocular cells, Bao Gong Teng A reduces intraocular pressure by increasing the outflow of aqueous humor, which is beneficial in glaucoma treatment . Furthermore, Bao Gong Teng A influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic profile .

Molecular Mechanism

The molecular mechanism of Bao Gong Teng A involves several key interactions at the molecular level. Bao Gong Teng A binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, enhancing cholinergic transmission. Additionally, Bao Gong Teng A interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects . These interactions highlight the compound’s potential in treating conditions like glaucoma.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bao Gong Teng A have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Bao Gong Teng A can have sustained effects on cellular function, particularly in the context of glaucoma treatment .

Dosage Effects in Animal Models

The effects of Bao Gong Teng A vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, Bao Gong Teng A can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Bao Gong Teng A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, Bao Gong Teng A influences metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Bao Gong Teng A is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in target tissues, such as the eyes and the central nervous system . This targeted distribution is crucial for its therapeutic effects, particularly in the treatment of glaucoma.

Subcellular Localization

The subcellular localization of Bao Gong Teng A plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . In neuronal cells, Bao Gong Teng A localizes to synaptic vesicles, where it modulates cholinergic signaling . This precise localization is essential for its therapeutic effects and overall efficacy.

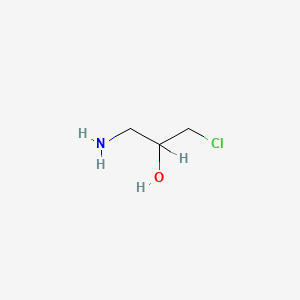

準備方法

化学反応の分析

包公藤Aは、さまざまな化学反応を起こします。その中には次のようなものがあります。

これらの反応で使用される一般的な試薬には、水素化リチウムアルミニウム、m-クロロ過安息香酸、水素化ホウ素ナトリウム、炭素上のパラジウムなどがあります . これらの反応から生成される主要な生成物には、さまざまなアセトキシ誘導体およびヒドロキシ誘導体があります .

科学研究への応用

包公藤Aは、幅広い科学研究への応用が期待されています。

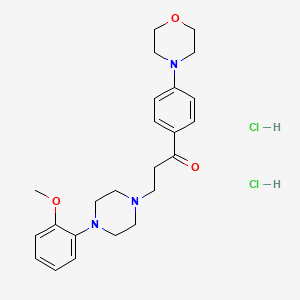

類似化合物との比較

包公藤Aは、スコポラミンやアトロピンなどの他のトロパンアルカロイドと類似しています . 特に、降圧作用とミオシス作用の組み合わせがユニークです . 多くのトロパンアルカロイドがムスカリン拮抗薬として作用するのに対し、包公藤Aはムスカリン作動薬として機能します . この独特の作用機序は、このクラスの他の化合物とは異なるものです。

類似化合物には以下のようなものがあります。

スコポラミン: 抗コリン作用で知られており、乗り物酔いの治療に使用されます。

アトロピン: 散瞳剤として、および徐脈の治療に使用されます。

Erycibe Alkaloid II: Erycibe obtusifolia Benthから単離された別の化合物で、同様の治療効果があります.

特性

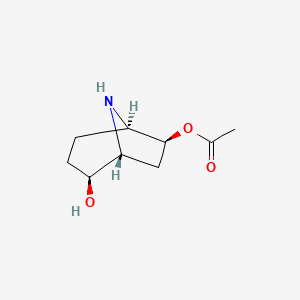

IUPAC Name |

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-HXFLIBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995718 | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74239-84-2 | |

| Record name | Bao gong teng A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

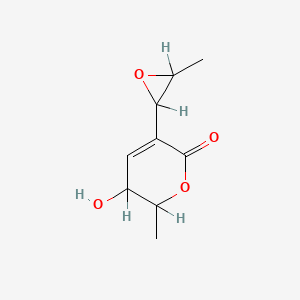

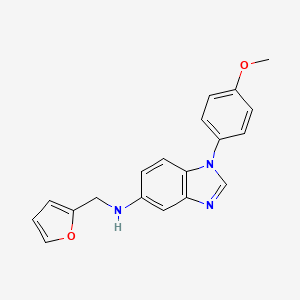

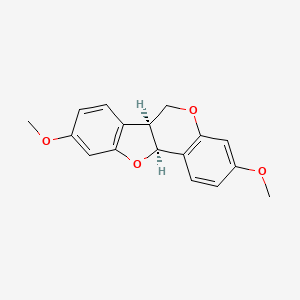

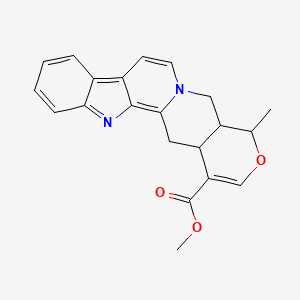

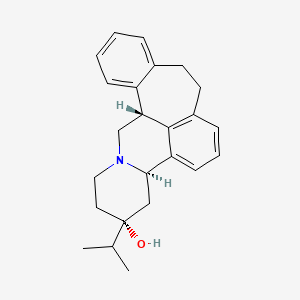

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)

![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)

![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)